2-Methylbutanoic acid

Descripción general

Descripción

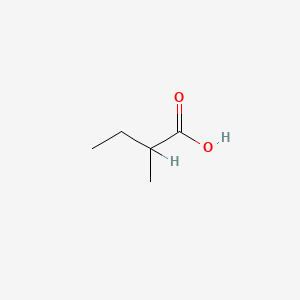

2-Methylbutanoic acid, also known as 2-methylbutyric acid, is a branched-chain alkyl carboxylic acid with the chemical formula CH₃CH₂CH(CH₃)CO₂H. It is classified as a short-chain fatty acid and exists in two enantiomeric forms: ®-2-methylbutanoic acid and (S)-2-methylbutanoic acid. This compound is naturally found in various fruits such as apples and apricots, as well as in the scent of certain orchids .

Synthetic Routes and Reaction Conditions:

Grignard Reaction: Racemic this compound can be synthesized via a Grignard reaction involving 2-chlorobutane and carbon dioxide.

Asymmetric Hydrogenation: Either enantiomer of this compound can be obtained by asymmetric hydrogenation of tiglic acid using a ruthenium-BINAP catalyst.

Industrial Production Methods:

- Industrially, this compound is often produced through the oxidation of fusel oil, which contains amyl alcohols. This method involves the use of strong oxidizing agents to convert the alcohols into the corresponding carboxylic acids .

Types of Reactions:

Oxidation: this compound can undergo oxidation to form various products, depending on the conditions and reagents used.

Reduction: It can be reduced to form 2-methylbutanol.

Substitution: The carboxyl group can be substituted to form esters, amides, anhydrides, and chlorides.

Common Reagents and Conditions:

Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Substitution: Alcohols for esterification, ammonia or amines for amidation, and thionyl chloride for conversion to acid chlorides.

Major Products:

Esters: Formed by reaction with alcohols.

Amides: Formed by reaction with ammonia or amines.

Acid Chlorides: Formed by reaction with thionyl chloride.

Aplicaciones Científicas De Investigación

Chemical Properties and Overview

2-Methylbutanoic acid has the chemical formula and exists in two enantiomeric forms: (R)- and (S)-2-methylbutanoic acid. The (S)-form is found in fruits and cocoa beans, while the (R)-form is associated with a pungent odor reminiscent of cheese .

Food Industry Applications

Flavoring Agent:

- This compound is primarily used as a flavoring agent in various food products due to its unique sensory properties. The (S)-enantiomer imparts a sweet, fruity aroma, making it suitable for use in confectionery and beverages .

Market Trends:

- The global market for this compound is expanding due to increasing consumer demand for diverse flavors in food products. This growth is particularly pronounced in regions like Asia-Pacific, where there is a rising inclination towards functional foods .

| Application | Description | Market Trend |

|---|---|---|

| Flavoring Agent | Used in food products for its fruity aroma | Growing demand for diverse flavors |

| Food Safety | Potential use in detecting food spoilage | Increasing focus on food safety |

Pharmaceutical Applications

Health Benefits:

- Research indicates that this compound may play a role in vascular health. A study demonstrated its negative association with bone morphogenetic protein 6 (BMP-6) levels in patients undergoing hemodialysis, suggesting potential implications for cardiovascular health .

Case Study:

- In a cohort study of 163 patients undergoing hemodialysis, circulating levels of 2-methylbutyric acid were quantified and found to correlate negatively with BMP-6 levels, highlighting its potential role as a biomarker for vascular health .

| Study Focus | Findings | Implications |

|---|---|---|

| Vascular Health | Negative correlation with BMP-6 | Potential biomarker for health |

| Patient Cohort | 163 patients studied; significant results | Insights into cardiovascular risk |

Agricultural Applications

Nanocomposite Sensors:

- Recent studies have explored the use of this compound in developing nanocomposite colorimetric sensor arrays for rapid detection of mold in maize. This application enhances agricultural quality control and food safety measures .

Case Study:

- A study highlighted the effectiveness of these sensors in detecting maize mold under various substrates, showcasing the compound's utility in improving agricultural practices and ensuring food safety .

| Application | Description | Impact |

|---|---|---|

| Mold Detection | Used in sensors for rapid detection of maize mold | Enhances agricultural quality control |

Biochemical Research

Role in Metabolism:

- This compound is produced through the fermentation of branched-chain amino acids and plays a role in metabolic pathways. Its presence has been linked to various physiological conditions, including metabolic disorders .

Case Study:

- In patients with specific metabolic disorders, increased levels of related metabolites were observed, indicating the significance of monitoring this compound levels for diagnostic purposes .

| Research Focus | Findings | Relevance |

|---|---|---|

| Metabolic Disorders | Increased metabolites linked to conditions | Importance for diagnostics |

Mecanismo De Acción

The mechanism by which 2-methylbutanoic acid exerts its effects involves its interaction with various molecular targets and pathways. As a carboxylic acid, it can participate in hydrogen bonding and electrostatic interactions, influencing the structure and function of biological molecules. Its metabolic pathways include oxidation and reduction reactions, which are crucial for its biological activity .

Comparación Con Compuestos Similares

Butanoic Acid: A straight-chain carboxylic acid with similar chemical properties but lacks the branching seen in 2-methylbutanoic acid.

Isobutyric Acid: Another branched-chain carboxylic acid, but with a different branching pattern.

Valeric Acid: A straight-chain carboxylic acid with one more carbon atom than this compound.

Uniqueness: this compound is unique due to its specific branching, which influences its physical and chemical properties, such as boiling point, solubility, and reactivity. Its presence in natural products and its role in various metabolic pathways also distinguish it from other similar compounds .

Actividad Biológica

2-Methylbutanoic acid, also known as 2-methylbutyric acid, is a branched-chain fatty acid with the chemical formula . It is classified as a short-chain fatty acid (SCFA) and is produced primarily through the fermentation of branched-chain amino acids, particularly leucine, in various organisms including humans and bacteria. This compound has garnered attention for its diverse biological activities and potential health benefits.

This compound exists in two enantiomeric forms: (R)-2-methylbutanoic acid, which is found in cocoa beans, and (S)-2-methylbutanoic acid, present in fruits such as apples and apricots. These compounds are naturally occurring in many foods and are also metabolites in mammals .

Biological Activities

The biological activities of this compound encompass a range of effects, including:

- Anti-inflammatory Effects : Studies have indicated that SCFAs, including this compound, can reduce pro-inflammatory parameters and oxidative stress, potentially offering cardiovascular benefits .

- Metabolic Regulation : It plays a role in metabolic health by influencing lipid metabolism and may be involved in the regulation of energy homeostasis through its effects on gut microbiota .

- Antimicrobial Properties : Research has shown that this compound exhibits antimicrobial activity against various pathogens, suggesting its potential use as a natural preservative or therapeutic agent .

- Neurological Effects : There is emerging evidence that SCFAs may influence brain function and behavior, possibly affecting conditions such as anxiety and depression through gut-brain axis interactions .

Cardiovascular Health

A study explored the relationship between circulating levels of 2-methylbutyric acid and cardiovascular proteins in patients undergoing hemodialysis. The findings revealed that higher levels of this SCFA were negatively associated with bone morphogenetic protein 6 (BMP-6), suggesting a protective role in vascular health. Specifically, the mean level of circulating 2-methylbutyric acid was found to be , with significant associations observed even after adjusting for confounding factors such as age and gender .

| Cardiovascular Proteins | Association with 2-Methylbutyric Acid |

|---|---|

| BMP-6 | Negative association (β = -1.00, p < 0.001) |

| Kidney Injury Molecule 1 | Negative association |

| C-C Motif Chemokine 17 | Negative association |

| Caspase-3 | Positive association |

Antimicrobial Activity

In vitro studies have demonstrated that this compound possesses antimicrobial properties against various strains of bacteria. This activity is attributed to its ability to disrupt bacterial cell membranes and inhibit growth .

The mechanisms underlying the biological activities of this compound are multifaceted:

- Gut Microbiota Modulation : As a product of fermentation by gut microbiota, it influences the composition and activity of these microbial communities, which are crucial for maintaining gut health and overall metabolic function .

- Inflammatory Pathways : By modulating inflammatory pathways, particularly through the inhibition of pro-inflammatory cytokines, it may contribute to reduced inflammation in chronic diseases .

- Energy Metabolism : It has been suggested that SCFAs can enhance insulin sensitivity and influence lipid metabolism by acting on specific receptors in metabolic tissues .

Propiedades

IUPAC Name |

2-methylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O2/c1-3-4(2)5(6)7/h4H,3H2,1-2H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLAMNBDJUVNPJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5021621 | |

| Record name | 2-Methylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5021621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Solid, colourless to pale yellow liquid | |

| Record name | Butanoic acid, 2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethylmethylacetic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002176 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2-Methylbutyric acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/442/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

176.00 to 177.00 °C. @ 760.00 mm Hg | |

| Record name | Ethylmethylacetic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002176 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

45 mg/mL at 20 °C, 1 ml in 1 ml 95% alcohol (in ethanol) | |

| Record name | Ethylmethylacetic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002176 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2-Methylbutyric acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/442/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.932-0.936 | |

| Record name | 2-Methylbutyric acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/442/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Mechanism of Action |

BufferGel is a microbicidal spermicide that provides sufficient buffering activity to maintain the mild, protective acidity of the vagina in the presence of semen. Sperm are acid-sensitive, so to assure fertility, semen provides a powerful alkalinizing action that abolishes the protective acidity of the vagina for several hours after intercourse. This alkalinizing action of semen also enables acid-sensitive sexually transmitted diseases (STD) pathogens to transmit infection. By blocking this action of semen, BufferGel prevents unwanted pregnancy, and shows promise for prevention of STDs, including HIV/AIDS. | |

| Record name | Carbopol 974P | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05384 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

116-53-0, 9007-16-3, 151687-96-6, 600-07-7 | |

| Record name | 2-Methylbutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=116-53-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methylbutanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000116530 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbomer 934 [USAN:NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0009007163 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbopol 974P | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05384 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-Methylbutanoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7304 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butanoic acid, 2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Methylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5021621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methylbutyric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.769 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (±)-2-methylbutyric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.076 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHYLBUTYRIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PX7ZNN5GXK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Ethylmethylacetic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002176 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.